Technical Whitepaper: Chemical Structure, Synthesis, and Medicinal Applications of 8-Chloro-6-methoxyquinolin-2(1H)-one
Technical Whitepaper: Chemical Structure, Synthesis, and Medicinal Applications of 8-Chloro-6-methoxyquinolin-2(1H)-one
Executive Summary
8-Chloro-6-methoxyquinolin-2(1H)-one (CAS: 2101658-58-4) is an advanced heterocyclic building block belonging to the carbostyril (2-quinolone) family [1]. In contemporary drug discovery, the quinolin-2(1H)-one scaffold is recognized as a "privileged structure," frequently utilized to design highly selective kinase inhibitors, antibacterial agents, and epigenetic modulators—most notably, bromodomain (e.g., BRPF) inhibitors [2, 3].
This technical guide provides an in-depth analysis of the physicochemical properties, structural tautomerism, synthetic methodologies, and structure-activity relationship (SAR) applications of 8-chloro-6-methoxyquinolin-2(1H)-one. By detailing field-proven protocols and mechanistic causality, this document serves as a comprehensive resource for process chemists and drug development professionals.
Chemical Structure & Physicochemical Properties
Structural Tautomerism and Electronic Effects
Like all 2-quinolones, 8-chloro-6-methoxyquinolin-2(1H)-one exists in a tautomeric equilibrium between the lactam (quinolin-2(1H)-one) and lactim (2-hydroxyquinoline) forms. In the solid state and in physiological solutions, the lactam form strongly predominates due to the thermodynamic stability of the amide resonance [4].
The substitution pattern on this specific core heavily dictates its reactivity and binding affinity:
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8-Chloro Substituent: Acts as an electron-withdrawing group (EWG) via inductive effects but provides localized lipophilicity. In medicinal chemistry, halogens at the 8-position often serve to fill hydrophobic sub-pockets in target proteins or to sterically block metabolic oxidation at adjacent sites.
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6-Methoxy Substituent: Acts as a strong electron-donating group (EDG) via mesomeric effects (+M). This increases the electron density of the aromatic ring, making the 5- and 7-positions highly susceptible to electrophilic aromatic substitution (EAS) if further functionalization is required.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 8-chloro-6-methoxyquinolin-2(1H)-one |
| CAS Registry Number | 2101658-58-4 [1] |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Hydrogen Bond Donors | 1 (N-H of the lactam) |
| Hydrogen Bond Acceptors | 2 (C=O of lactam, O of methoxy) |
| Predicted LogP | ~2.1 - 2.5 (Optimal for oral bioavailability) |
| Core Scaffold | Carbostyril / 2-Quinolone |
Synthetic Methodologies & Experimental Protocols
While classical methods like the Knorr quinoline synthesis (condensation of anilines with
Protocol: Synthesis via Triflic Acid-Mediated Dehydrophenylation
Causality & Rationale: The reaction begins with the cinnamoylation of 2-chloro-4-methoxyaniline. The resulting cinnamanilide is then subjected to Trifluoromethanesulfonic acid (TfOH). TfOH is chosen because its superacidic nature protonates the amide carbonyl, generating a highly reactive resonance-stabilized carbocation. This drives an intramolecular Friedel-Crafts alkylation, which is immediately followed by dehydrophenylation (loss of a benzene ring from the cinnamoyl moiety) to yield the fully aromatized quinolin-2(1H)-one core [5].
Step-by-Step Procedure:
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Amidation (Preparation of Cinnamanilide):
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Dissolve 2-chloro-4-methoxyaniline (1.0 equiv) and pyridine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
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Causality: Pyridine acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the premature protonation of the aniline starting material.
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Dropwise add cinnamoyl chloride (1.1 equiv). Stir for 2 hours at room temperature.
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Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate the intermediate N-(2-chloro-4-methoxyphenyl)cinnamamide.
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Superacid Cyclization:
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Charge a pressure-resistant reaction vial with the cinnamanilide intermediate (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE).
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Cautiously add Trifluoromethanesulfonic acid (TfOH) (10.0 equiv).
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Causality: A superstoichiometric amount of TfOH is required because the basic nitrogen of the newly formed quinolinone will sequester one equivalent of the acid, and excess is needed to drive the dehydrophenylation step.
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Seal the vial and heat to 110 °C for 12 hours.
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Workup and Purification:
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Cool the mixture to 0 °C and carefully quench by pouring over crushed ice. Neutralize with 2M NaOH until pH 7 is reached.
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Extract the aqueous layer with ethyl acetate (3
50 mL). Wash the combined organic layers with brine and dry over MgSO₄. -
Purify the crude product via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield pure 8-chloro-6-methoxyquinolin-2(1H)-one as a solid.
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Mechanistic Pathway Visualization
Figure 1: Mechanistic workflow for the TfOH-mediated synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one.
Applications in Medicinal Chemistry & Drug Discovery
The 2-quinolone core is highly prized in the development of epigenetic probes, specifically as inhibitors of the Bromodomain and Plant Homeodomain Finger-containing (BRPF) protein family [3]. Bromodomains are "reader" proteins that recognize
Pharmacophore Modeling and SAR Logic
8-chloro-6-methoxyquinolin-2(1H)-one serves as an ideal acetyl-lysine mimetic. The structural logic for utilizing this specific substitution pattern is as follows:
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The Lactam Core (Acetyl-Lysine Mimic): The cyclic amide (lactam) of the quinolin-2(1H)-one core acts as a direct bioisostere for the acetylated lysine carbonyl. It forms a critical, bidentate hydrogen-bonding network with the highly conserved Asparagine (Asn140) and a structural water molecule at the base of the bromodomain binding pocket [3].
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The 6-Methoxy Vector: The 6-position of the quinolinone ring typically points toward the solvent-exposed region (the lip of the binding pocket). The methoxy group can either serve to improve aqueous solubility or act as a synthetic handle (following demethylation to a phenol) to attach functional linkers, PROTAC (Proteolysis Targeting Chimera) degraders, or fluorescent tags.
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The 8-Chloro Shield: The 8-position sits deep within the hydrophobic WPF (Trp-Pro-Phe) shelf of the bromodomain pocket. The chlorine atom provides a precise steric fit and enhances binding affinity through favorable halogen-
interactions with adjacent aromatic residues, while simultaneously preventing oxidative metabolism by cytochrome P450 enzymes at the 8-position.
SAR Binding Logic Visualization
Figure 2: Structure-Activity Relationship (SAR) and binding logic of the substituted quinolinone scaffold within a bromodomain pocket.
Conclusion
8-chloro-6-methoxyquinolin-2(1H)-one is a highly specialized, synthetically tractable intermediate. Its synthesis via superacid-mediated dehydrophenylation offers a robust, scalable route that circumvents the limitations of classical condensation reactions. In the realm of medicinal chemistry, its unique combination of a hydrogen-bonding lactam core, a solvent-directed methoxy vector, and a metabolically stable, lipophilic chloro-substituent makes it a premier scaffold for the development of next-generation epigenetic inhibitors and targeted therapeutics.
References
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Appretech Scientific Limited. "8-chloro-6-methoxyquinolin-2(1H)-one Product Catalog (CAS: 2101658-58-4)." Appretech. Available at:[Link]
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Helda - University of Helsinki. "Selective synthesis of novel quinolones-amino esters as potential antibacterial and antifungal agents." Helda, 2021. Available at:[Link]
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UCL Discovery. "Design and Synthesis of Chemical Probes for the BRPF Bromodomains." University College London, 2017. Available at:[Link]
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Preprints.org. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." Preprints, 2025. Available at:[Link]
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ACS Omega. "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters." American Chemical Society, 2025. Available at:[Link]
